molecular formula C16H26N2O2S B6633018 N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline

N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline

Cat. No. B6633018
M. Wt: 310.5 g/mol
InChI Key: PFMVIRXYKHSGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline, also known as Sunitinib, is a small molecule inhibitor that is used in the treatment of various types of cancer. The drug was first approved by the FDA in 2006 and has since been used in the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. The drug works by inhibiting multiple receptor tyrosine kinases, which are involved in the growth and spread of cancer cells.

Mechanism of Action

N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors are involved in various signaling pathways that promote the growth and spread of cancer cells. By inhibiting these receptors, N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline can prevent the activation of these pathways and thereby inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline has been shown to have various biochemical and physiological effects on cancer cells. The drug can inhibit the proliferation and survival of cancer cells by inducing apoptosis, which is a process of programmed cell death. N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline can also inhibit the migration and invasion of cancer cells by disrupting the cytoskeleton and inhibiting the expression of various genes that are involved in these processes.

Advantages and Limitations for Lab Experiments

N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline has several advantages for lab experiments, including its ability to inhibit multiple receptor tyrosine kinases, its anti-angiogenic properties, and its ability to induce apoptosis in cancer cells. However, the drug also has some limitations, including its toxicity and its potential to cause adverse effects in non-cancerous cells. Therefore, caution should be taken when using N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline in lab experiments.

Future Directions

There are several future directions for the research and development of N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline. One area of focus is the identification of biomarkers that can predict the response to N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline in cancer patients. Another area of focus is the development of new formulations of N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline that can improve its efficacy and reduce its toxicity. Additionally, there is a need for further research to understand the mechanism of action of N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline and to identify new targets for the drug.

Synthesis Methods

The synthesis of N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline involves a multistep process that includes the use of various reagents and solvents. The first step involves the reaction of 2-chloro-N-(2-methoxyethyl)-N-methylacetamide with 3,3-dimethylpiperidine to form N-(2-methoxyethyl)-N-methyl-3,3-dimethylpiperidin-2-amine. This intermediate is then reacted with 2-ethylsulfonylchloride to form the final product, N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline.

Scientific Research Applications

N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline has been extensively studied for its anti-cancer properties and has shown promising results in various preclinical and clinical studies. The drug has been found to inhibit the growth and spread of cancer cells by targeting multiple receptor tyrosine kinases, which are involved in various signaling pathways. N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline has also been shown to have anti-angiogenic properties, which means that it can prevent the formation of new blood vessels that are necessary for the growth and spread of tumors.

properties

IUPAC Name

N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-4-21(19,20)14-9-6-5-8-13(14)18-12-15-16(2,3)10-7-11-17-15/h5-6,8-9,15,17-18H,4,7,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMVIRXYKHSGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1NCC2C(CCCN2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline

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